molecular formula C3HF5O2 B031856 Pentafluoropropionic acid CAS No. 422-64-0

Pentafluoropropionic acid

Cat. No.: B031856
CAS No.: 422-64-0
M. Wt: 164.03 g/mol
InChI Key: LRMSQVBRUNSOJL-UHFFFAOYSA-N
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Description

It is a colorless liquid that is strongly acidic and soluble in both water and polar organic solvents . This compound is known for its high reactivity and is used in various industrial and research applications.

Comparison with Similar Compounds

Pentafluoropropionic acid is comparable to other perfluoroalkyl carboxylic acids such as trifluoroacetic acid and heptafluorobutyric acid . its ultra-short chain length and high reactivity make it unique. Similar compounds include:

    Trifluoroacetic acid: CF₃COOH

    Heptafluorobutyric acid: C₃F₇COOH

    Perfluoropentanoic acid: C₄F₉COOH

These compounds share similar properties but differ in their chain lengths and specific applications.

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMSQVBRUNSOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5COOH, C3HF5O2
Record name PFPA
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Related CAS

378-76-7 (potassium salt), 378-77-8 (hydrochloride salt), 509-09-1 (silver(1+) salt)
Record name Perfluoropropionic acid
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DSSTOX Substance ID

DTXSID8059970
Record name Perfluoropropanoic acid
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Molecular Weight

164.03 g/mol
Source PubChem
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CAS No.

422-64-0
Record name Pentafluoropropionic acid
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Record name Perfluoropropionic acid
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Record name Propanoic acid, 2,2,3,3,3-pentafluoro-
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Record name Perfluoropropanoic acid
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Record name Pentafluoropropionic acid
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Record name PENTAFLUOROPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes pentafluoropropionic acid (PFPA) a suitable derivatizing agent in analytical chemistry?

A1: PFPA readily reacts with amines to form stable, volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. This is particularly useful for analyzing biological samples where amines are often present in low concentrations and require derivatization for sensitive detection. [, , , , , , , ]

Q2: How does the use of PFPA as a derivatizing agent compare to traditional methods?

A2: PFPA offers advantages over traditional reagents like trifluoroacetic anhydride or heptafluorobutyric anhydride. Derivatives formed with PFPA and hexamethyldisilazane (HMDS) can be directly injected into the GC column, avoiding analyte loss during drying steps and improving both speed and accuracy. []

Q3: Are there specific advantages of using PFPA derivatives in mass spectrometry analysis?

A3: Yes, PFPA derivatives often exhibit characteristic fragment ions in their mass spectra, aiding in compound identification. For instance, the fragment ion at m/z 119 is commonly observed in the MS/MS analysis of amine-PFPA derivatives. []

Q4: Can you elaborate on the application of PFPA in analyzing trifluoroacetic acid (TFA) in biological samples?

A4: While PFPA is commonly used to analyze amines, it also serves as a valuable internal standard in GC-MS methods for quantifying TFA. By monitoring specific ions of the methyl esters of both TFA and PFPA, researchers can accurately determine TFA concentrations in samples like those assessing halothane metabolism. []

Q5: What role does PFPA play in the analysis of neomycin sulfate?

A5: PFPA is a crucial component of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC) methods used to separate and quantify neomycin sulfate and its related substances. Its presence helps to retain and resolve these compounds on the chromatographic column. [, ]

Q6: How is PFPA used in environmental analysis?

A6: PFPA is employed as an internal standard in GC-MS methods for detecting and quantifying trifluoroacetic acid (TFA) in water samples. This technique allows researchers to assess the environmental presence and levels of TFA, a common degradation product of certain hydrofluorocarbons. []

Q7: Has PFPA shown any catalytic activity in organic synthesis?

A7: Yes, PFPA has been identified as an efficient catalyst in various organic reactions. Notably, it demonstrates excellent catalytic activity in the synthesis of dibenzo[a,j]xanthenes, tetrahydrobenzo[b]pyran derivatives, and 3-substituted 1,2-oxazinanes. [, , ]

Q8: What type of reactions are effectively catalyzed by PFPA?

A8: PFPA effectively catalyzes condensation reactions, specifically those involving the formation of heterocyclic compounds like xanthenes and pyrans. It also promotes intramolecular aza-Michael additions, demonstrating its versatility in organic synthesis. [, , ]

Q9: What are the advantages of using PFPA as a catalyst?

A9: PFPA is a metal-free catalyst, offering environmentally friendly advantages over traditional metal-based catalysts. Additionally, PFPA often enables high product yields, short reaction times, and simplified reaction procedures. [, ]

Q10: What is the performance of PFPA in challenging material applications?

A10: Research suggests that materials cured with PFPA demonstrate excellent resistance to harsh chemicals, specifically this compound itself. This characteristic makes PFPA-cured materials suitable for applications requiring high chemical durability and stability. []

Q11: How does PFPA contribute to the properties of surface coatings?

A11: PFPA, when incorporated into coatings containing 3-glycidyloxypropyl polyhedral oligomeric silsesquioxane (GPOSS), significantly enhances their omniphobic properties. By tuning the amount of PFPA, researchers can control the surface energy, liquid sliding behavior, and repellency of these coatings. []

Q12: What is the molecular structure of this compound?

A12: PFPA is a short-chain perfluorinated carboxylic acid with the molecular formula C3HF5O2. Its structure consists of a three-carbon chain where all the hydrogen atoms are replaced by fluorine atoms, except for the hydrogen atom in the carboxylic acid group.

Q13: Has computational chemistry been employed to study PFPA?

A13: Yes, computational studies using density functional theory (DFT) have provided valuable insights into the reaction mechanisms involving PFPA. For example, DFT calculations confirmed the role of HMDS as an acylation generator for PFPA in the derivatization of primary phenylalkyl amines. []

Q14: Are there computational models that can predict the reactivity of PFPA?

A14: While specific QSAR models focusing on PFPA reactivity are limited, its reactivity can be inferred from existing models for halogenated compounds and carboxylic acids. These models often incorporate parameters like electronegativity, polarizability, and steric factors to predict reactivity trends.

Q15: What is known about the metabolism of pentafluoropropanol (5-FP), a related compound to PFPA?

A15: Studies in rats revealed that 5-FP is primarily metabolized to 5-FP glucuronide and this compound (5-FPA), which are then excreted in urine and feces. The study also identified sex-related differences in the excretion rates of 5-FPA. []

Q16: Are there concerns regarding the environmental persistence of PFPA?

A16: As a perfluorinated compound, PFPA exhibits high chemical stability and resistance to degradation. This persistence raises concerns about its potential accumulation in the environment and potential long-term ecological effects. []

Q17: What research highlights the environmental presence of PFPA?

A17: Studies conducted in areas with fluorochemical industries detected high concentrations of PFPA in river water and fish samples. This finding emphasizes the need for monitoring and mitigating the release of PFPA into the environment. []

Q18: What are the potential consequences of PFPA accumulation in the environment?

A18: While specific long-term effects of PFPA are still under investigation, its persistence and potential bioaccumulation in organisms raise concerns about potential disruptions to ecosystems and potential adverse effects on wildlife. []

Q19: What strategies can mitigate the environmental impact of PFPA?

A19: Implementing stricter regulations on PFPA discharge from industrial sources is crucial. Additionally, developing and adopting alternative, more biodegradable compounds with similar functionalities can help minimize the environmental footprint. []

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